molecular formula C10H16BrNS B13311283 [(4-Bromothiophen-2-yl)methyl](2-methylbutan-2-yl)amine

[(4-Bromothiophen-2-yl)methyl](2-methylbutan-2-yl)amine

Cat. No.: B13311283
M. Wt: 262.21 g/mol
InChI Key: ODKFMEGWIULLLS-UHFFFAOYSA-N
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Description

(4-Bromothiophen-2-yl)methylamine is an organic compound that features a brominated thiophene ring attached to a methylated butylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromothiophen-2-yl)methylamine typically involves the bromination of thiophene followed by a series of substitution reactions. The process begins with the bromination of thiophene to form 4-bromothiophene. This intermediate is then subjected to a nucleophilic substitution reaction with a suitable amine, such as 2-methylbutan-2-ylamine, under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of (4-Bromothiophen-2-yl)methylamine may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(4-Bromothiophen-2-yl)methylamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the brominated thiophene ring to a thiophene ring without the bromine substituent.

    Substitution: The bromine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium thiolate under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of (4-Bromothiophen-2-yl)methylamine can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiophene derivatives.

Scientific Research Applications

(4-Bromothiophen-2-yl)methylamine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of biological systems and as a potential ligand for receptor binding studies.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is utilized in the development of advanced materials, including polymers and electronic devices.

Mechanism of Action

The mechanism by which (4-Bromothiophen-2-yl)methylamine exerts its effects involves interactions with specific molecular targets. The brominated thiophene ring can engage in π-π stacking interactions, while the amine group can form hydrogen bonds with target molecules. These interactions influence the compound’s binding affinity and specificity, making it a valuable tool in various biochemical assays.

Comparison with Similar Compounds

Similar Compounds

  • (4-Bromothiophen-2-yl)methylamine
  • (5-Bromothiophen-2-yl)methylamine
  • (4-Bromothiophen-2-yl)methylamine

Uniqueness

(4-Bromothiophen-2-yl)methylamine is unique due to its specific substitution pattern and the presence of a bulky butylamine group. This structural feature imparts distinct physicochemical properties, such as increased steric hindrance and altered electronic distribution, which can influence its reactivity and interactions with other molecules.

Properties

Molecular Formula

C10H16BrNS

Molecular Weight

262.21 g/mol

IUPAC Name

N-[(4-bromothiophen-2-yl)methyl]-2-methylbutan-2-amine

InChI

InChI=1S/C10H16BrNS/c1-4-10(2,3)12-6-9-5-8(11)7-13-9/h5,7,12H,4,6H2,1-3H3

InChI Key

ODKFMEGWIULLLS-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)NCC1=CC(=CS1)Br

Origin of Product

United States

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